molecular formula C8H18ClNO B6222099 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride CAS No. 2758001-12-4

2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B6222099
CAS No.: 2758001-12-4
M. Wt: 179.69 g/mol
InChI Key: WHNNUTISKDJXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-4-yl)ethan-1-ol hydrochloride, also known as 4-methylpiperidine hydrochloride, is a synthetic organic compound belonging to the class of piperidines. It is a clear, colorless, and hygroscopic liquid with a melting point of -42°C and a boiling point of 125°C. It is soluble in water and has a molecular weight of 179.6 g/mol. 4-Methylpiperidine hydrochloride has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and biochemistry. It is used as an intermediate in the synthesis of various drugs and as a catalyst for a variety of chemical reactions.

Mechanism of Action

4-Methylpiperidine hydrochloride acts as a nucleophile in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in the reaction of various compounds. Additionally, 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine hydrochloride can act as a proton acceptor, as well as a proton donor, in a variety of chemical reactions.
Biochemical and Physiological Effects
4-Methylpiperidine hydrochloride is a synthetic compound and is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine hydrochloride is its ability to act as a catalyst in a variety of chemical reactions. It is also a relatively inexpensive and readily available reagent. However, it is hygroscopic and must be stored in an airtight container to prevent moisture absorption. Additionally, it is toxic and must be handled with care.

Future Directions

Future research on 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine hydrochloride could focus on its ability to act as a catalyst in a variety of reactions. Additionally, research could be conducted on the synthesis of new compounds using 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine hydrochloride as a starting material. Furthermore, research could be conducted on the use of 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine hydrochloride as an intermediate in the synthesis of new drugs. Finally, research could be conducted on the use of 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine hydrochloride as a reagent in the synthesis of polymers.

Synthesis Methods

The synthesis of 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine hydrochloride is a multi-step process that involves the reaction of 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine with hydrochloric acid. The reaction is carried out in an inert atmosphere at a temperature of 40-50°C. The reaction is then quenched with cold water and the product is isolated by extraction with ethyl acetate. The product is then purified by recrystallization and dried to give a white crystalline powder.

Scientific Research Applications

4-Methylpiperidine hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including peptides and nucleosides. It has also been used as a reagent in the synthesis of new drugs and as a starting material for the synthesis of various organic compounds. Additionally, 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochlorideridine hydrochloride has been used in the synthesis of various polymers and as an intermediate in the synthesis of pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride involves the conversion of 4-methylpiperidine to the corresponding alcohol, followed by reaction with ethylene oxide to form the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-methylpiperidine", "Ethylene oxide", "Hydrochloric acid" ], "Reaction": [ "4-methylpiperidine is reacted with sodium borohydride in methanol to form 4-methylpiperidin-4-ol", "4-methylpiperidin-4-ol is reacted with ethylene oxide in the presence of potassium hydroxide to form 2-(4-methylpiperidin-4-yl)ethan-1-ol", "2-(4-methylpiperidin-4-yl)ethan-1-ol is reacted with hydrochloric acid to form the hydrochloride salt of the final product" ] }

2758001-12-4

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-(4-methylpiperidin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(4-7-10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H

InChI Key

WHNNUTISKDJXDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CCO.Cl

Purity

95

Origin of Product

United States

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